Methylene Bridge Architecture: Conformational Flexibility Quantified by Rotatable Bond Count Versus Direct-Attachment Thiazole-Amine Analog
Cyclopropyl-(4,5-dimethyl-thiazol-2-ylmethyl)-amine incorporates a methylene (–CH₂–) spacer between the thiazole C2 position and the cyclopropylamine nitrogen, yielding 3 rotatable bonds. Its closest structural analog, N-cyclopropyl-4,5-dimethyl-1,3-thiazol-2-amine (CAS 1249274-31-4), features a direct C–N bond between the thiazole ring and the cyclopropylamine group, resulting in only 2 rotatable bonds . This additional rotational degree of freedom in the target compound permits the cyclopropylamine moiety to sample a broader conformational space during molecular recognition events, which can translate into divergent binding geometries at protein targets .
| Evidence Dimension | Rotatable bond count (conformational flexibility) |
|---|---|
| Target Compound Data | 3 rotatable bonds (methylene bridge between thiazole C2 and cyclopropylamine N) |
| Comparator Or Baseline | N-cyclopropyl-4,5-dimethyl-1,3-thiazol-2-amine (CAS 1249274-31-4): 2 rotatable bonds (direct C–N attachment); MW 168.26 g/mol, Formula C₈H₁₂N₂S |
| Quantified Difference | +1 rotatable bond (50% increase in backbone rotational freedom) |
| Conditions | Structural comparison based on canonical SMILES and InChI descriptors; target SMILES: CC1=C(C)SC(CNC2CC2)=N1; comparator lacks methylene spacer |
Why This Matters
The additional rotatable bond directly impacts the compound's conformational entropy penalty upon target binding, making it a mechanistically distinct starting point for structure–activity relationship (SAR) exploration compared to direct-attachment analogs.
